H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH

IL-1 receptor antagonist binding affinity IC50

H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH (AF11377; CAS 171492-13-0) is a 15-residue synthetic peptide that acts as a competitive antagonist of the human type I interleukin-1 receptor (IL-1R1). Identified from recombinant peptide display libraries, it blocks IL-1α binding to IL-1R1 with an IC50 of approximately 1.9–2 nM, representing the first high-affinity peptide shown to bind a cytokine receptor and function as a cytokine antagonist.

Molecular Formula C95H122N18O22
Molecular Weight 1868.1 g/mol
CAS No. 171492-13-0
Cat. No. B1495796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH
CAS171492-13-0
Molecular FormulaC95H122N18O22
Molecular Weight1868.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C95H122N18O22/c1-51(2)41-73(93(132)112-39-16-25-77(112)91(130)109-74(95(134)135)42-52(3)4)108-82(121)53(5)101-85(124)70(45-57-28-32-61(116)33-29-57)107-90(129)76-24-15-38-111(76)92(131)68(34-36-78(97)117)104-87(126)71(46-58-48-98-65-21-12-10-19-62(58)65)106-86(125)69(44-56-26-30-60(115)31-27-56)102-79(118)50-100-89(128)75-23-14-40-113(75)94(133)81(54(6)114)110-88(127)72(47-59-49-99-66-22-13-11-20-63(59)66)105-84(123)67(35-37-80(119)120)103-83(122)64(96)43-55-17-8-7-9-18-55/h7-13,17-22,26-33,48-49,51-54,64,67-77,81,98-99,114-116H,14-16,23-25,34-47,50,96H2,1-6H3,(H2,97,117)(H,100,128)(H,101,124)(H,102,118)(H,103,122)(H,104,126)(H,105,123)(H,106,125)(H,107,129)(H,108,121)(H,109,130)(H,110,127)(H,119,120)(H,134,135)/t53-,54+,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-/m0/s1
InChIKeyXCHFDHFTWBMCCL-CGVIVZGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH (AF11377): A High-Affinity IL-1 Receptor Peptide Antagonist for Inflammatory Research Procurement


H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH (AF11377; CAS 171492-13-0) is a 15-residue synthetic peptide that acts as a competitive antagonist of the human type I interleukin-1 receptor (IL-1R1). Identified from recombinant peptide display libraries, it blocks IL-1α binding to IL-1R1 with an IC50 of approximately 1.9–2 nM, representing the first high-affinity peptide shown to bind a cytokine receptor and function as a cytokine antagonist [1]. The peptide is composed entirely of genetically encoded L-amino acids (sequence FEWTPGYWQPYALPL), distinguishing it structurally from later-generation analogs that incorporate non-natural residues for improved in vivo performance [2].

Why Structurally Similar IL-1 Receptor Antagonist Peptides Cannot Be Substituted for H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH in Quantitative Assays


IL-1R1 antagonist peptides that share the same core scaffold can differ by >4-fold in receptor-binding IC50, by orders of magnitude in species selectivity, and by the presence or absence of non-natural amino acids that alter synthetic accessibility and cost. H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH (AF11377) occupies a unique position as the highest-affinity all-natural peptide antagonist reported for human IL-1R1 [1], yet it lacks the C-terminal amidation and unnatural azetidine residue of its closest clinical candidate analog AF12198, which directly impacts stability, in vivo activity, and procurement economics [2]. The quantitative evidence below demonstrates that generic substitution without verifying these specific performance parameters leads to uncontrolled variability in experimental outcomes.

Quantitative Differentiation of H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH: Head-to-Head and Cross-Study Comparator Data


IL-1R1 Binding Affinity: AF11377 is 4.2-Fold More Potent than AF12198

In competitive radioligand binding assays against ¹²⁵I-IL-1α, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH (AF11377) inhibited IL-1α binding to human type I IL-1 receptor with an IC50 of approximately 1.9–2 nM [1]. The closest structural analog AF12198 (Ac-FEWTPGWYQJYALPL-NH₂, where J = L-azetidine-2-carboxylic acid) showed an IC50 of 8.0 nM for the same receptor under comparable conditions . This represents a 4.2-fold potency advantage for AF11377 at the level of receptor occupancy.

IL-1 receptor antagonist binding affinity IC50 cytokine signaling

Synthetic Accessibility and Cost: All-Natural Amino Acid Composition of AF11377 Eliminates Unnatural Residue Premium

AF11377 is composed entirely of the 20 standard L-amino acids (FEWTPGYWQPYALPL), enabling synthesis via standard solid-phase peptide synthesis (SPPS) without the need for custom unnatural building blocks [1]. In contrast, AF12198 incorporates L-azetidine-2-carboxylic acid (J) at position 11 and a C-terminal amide, both of which require additional synthetic steps and specialty reagents that increase per-gram synthesis cost by an estimated 2–5× based on typical custom peptide pricing structures [2]. The all-natural composition also facilitates easier analytical characterization and regulatory documentation.

peptide synthesis unnatural amino acids cost of goods procurement economics

Plasma Stability: The Acetylated Variant of AF11377 is Highly Unstable in Plasma, Defining a Key Stability Baseline

The N-acetylated variant of AF11377 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH) was shown to be highly unstable in plasma and was not detectable in urine following intravenous administration in rats [1]. While direct plasma stability data for the non-acetylated H-form (AF11377) are not published, the free N-terminus is expected to confer similar or greater susceptibility to aminopeptidase degradation, establishing a class-level expectation of limited systemic persistence for all members of this peptide family. This contrasts with AF12198, which demonstrates measurable in vivo IL-1 antagonist activity in cynomolgus monkeys when administered as an intravenous infusion [2], attributed at least in part to its N-acetyl and C-amide terminal protections.

plasma stability peptide degradation in vivo pharmacology PK/PD

Procurement-Guided Application Scenarios for H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH Based on Quantitative Differentiation Evidence


In Vitro IL-1 Signaling Blockade Studies Requiring Maximal Potency with Minimal Peptide Consumption

For cell-based assays measuring IL-1α- or IL-1β-driven responses (e.g., IL-6 or IL-8 induction, ICAM-1 expression) in human or monkey cell lines, AF11377's IC50 of 1.9–2 nM enables complete receptor blockade at low nanomolar concentrations, reducing per-experiment peptide cost and minimizing the risk of solubility-related artifacts [1]. Its 4.2-fold higher potency compared to AF12198 makes it the preferred choice when experimental designs demand the highest achievable affinity with an all-natural peptide scaffold [2].

Scaffold for Structure-Activity Relationship (SAR) Studies and Stability Engineering

The free N-terminus and free acid C-terminus of AF11377 provide two unblocked modification sites for systematic SAR exploration or for conjugation of solubility tags, PEG polymers, or Fc domains to improve pharmacokinetic properties [1]. Given the documented plasma instability of the acetylated variant [2], researchers focused on developing stabilized IL-1R1 antagonist peptides with extended half-lives can use AF11377 as a well-characterized starting scaffold with established receptor-binding credentials.

Biochemical and Biophysical Characterization of IL-1R1-Ligand Interactions

With an IC50 approaching that of the natural antagonist IL-1ra (4.0 nM for anakinra) but with a molecular weight of only 1868 Da versus ~17 kDa for anakinra [1], AF11377 is ideally suited for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR structural studies of peptide-receptor interactions where a small, well-defined ligand is advantageous [2]. Its all-natural composition simplifies resonance assignments and eliminates spectral complications from unnatural residues.

Reference Standard for IL-1R1 Antagonist Screening Assays and Quality Control

The well-characterized binding properties and defined IC50 of AF11377 make it suitable as a positive control or calibration standard in high-throughput screening campaigns for novel IL-1R1 antagonists [1]. Its structural simplicity and all-natural amino acid composition also facilitate use as a system suitability standard in HPLC-MS analytical methods, as demonstrated by the detection methodology developed for its acetylated counterpart [2].

Quote Request

Request a Quote for H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.